Barbigerone

Description

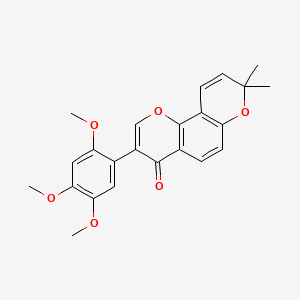

an antioxidant; structure in first source

Propriétés

IUPAC Name |

8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)pyrano[2,3-f]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIUGMGQVQMVSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30226352 | |

| Record name | Barbigerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75425-27-3 | |

| Record name | 8,8-Dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b′]dipyran-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=75425-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Barbigerone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075425273 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barbigerone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30226352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BARBIGERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9BE3F2B4GD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Natural Sources of Barbigerone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Barbigerone, a pyranoisoflavone with demonstrated antioxidant, anti-inflammatory, and anti-cancer properties. This document details the known plant sources, quantitative yields, and experimental protocols for isolation and analysis. Furthermore, it elucidates the key signaling pathways through which this compound exerts its biological effects.

Natural Sources of this compound

This compound has been identified and isolated from species within the Leguminosae family, primarily from the genera Millettia and Tephrosia. While flavonoids are common in the genus Erythrina, the presence of this compound in this genus has not been definitively established in the reviewed literature.

Table 1: Quantitative Analysis of this compound in Natural Sources

| Plant Source | Plant Part | Extraction Solvent | Reported Yield of this compound | Reference |

| Millettia pachycarpa Benth. | Seeds | Ethyl Acetate (B1210297) | From a 400 mg ethyl acetate extract, a 155.8 mg target fraction was obtained. From this fraction, 22.1 mg of this compound with 87.7% purity was isolated.[1] | Ye et al., 2010[1] |

| Tephrosia barbigeria | Seeds | Not specified in detail in the reviewed literature. | Quantitative data not available in the reviewed literature. | Villain, 1983; Touqeer et al., 2013[2] |

Experimental Protocols

Isolation of this compound from Millettia pachycarpa Benth. Seeds[1]

This protocol describes a two-step high-speed counter-current chromatography (HSCCC) method followed by preparative high-performance liquid chromatography (HPLC) for the enrichment and isolation of this compound.

1. Initial Extraction:

-

The dried and powdered seeds of Millettia pachycarpa are extracted with ethyl acetate.

2. First Step HSCCC Enrichment:

-

Instrument: High-Speed Counter-Current Chromatography system.

-

Solvent System: A two-phase solvent system composed of n-hexane-ethyl acetate-methanol-water (5:4:5:3, v/v) is used.

-

Elution Mode: Normal phase, head to tail elution.

-

Procedure: 400 mg of the ethyl acetate extract is subjected to HSCCC. This step yields a target fraction (Fra6) of 155.8 mg, with an increased this compound concentration from 5.1% to 13%.[1]

3. Second Step HSCCC Isolation:

-

Instrument: High-Speed Counter-Current Chromatography system.

-

Solvent System: A ternary solvent system of n-hexane-methanol-water (2:2:1, v/v) is utilized.

-

Elution Mode: Normal phase elution.

-

Procedure: The enriched fraction (Fra6) is further purified by HSCCC. After a separation time of 65 minutes, 22.1 mg of this compound with a purity of 87.7% is obtained.[1]

4. Final Purification by Preparative HPLC:

-

Instrument: Preparative High-Performance Liquid Chromatography system.

-

Purpose: To achieve final purification of this compound and a co-isolated rotenoid derivative.

5. Structure Confirmation:

-

The structure of the isolated this compound is confirmed using Electrospray Ionization Mass Spectrometry (ESI-MS), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR).

Signaling Pathways of this compound

This compound's pharmacological effects are attributed to its modulation of key cellular signaling pathways, particularly those involved in inflammation and cancer.

Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB signaling pathway. In response to inflammatory stimuli, this compound can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Caption: this compound's anti-inflammatory action via NF-κB inhibition.

Anti-cancer Signaling Pathway

Recent studies have highlighted this compound's potential as an anti-cancer agent through its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[3] This pathway is often dysregulated in cancer, leading to uncontrolled cell proliferation.

References

Isolating Barbigerone from Tephrosia barbigeria Seeds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isolation of barbigerone, a pyranoisoflavone with significant pharmacological potential, from the seeds of Tephrosia barbigeria. This compound has demonstrated a range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a compound of interest for drug discovery and development.[1][2] This document outlines detailed methodologies for the extraction, purification, and characterization of this compound, supported by quantitative data and procedural diagrams.

Overview of this compound

This compound is a naturally occurring isoflavone (B191592) found in the seeds of Tephrosia barbigeria.[1] Isoflavones are a class of flavonoids abundant in the Tephrosia genus, which is widely distributed in tropical and subtropical regions.[3] These compounds, including this compound, are recognized for their potential therapeutic applications.

Experimental Protocols

The isolation of this compound from Tephrosia barbigeria seeds involves a multi-step process encompassing initial extraction followed by chromatographic purification. The following protocols are based on established methodologies for the isolation of isoflavones from Tephrosia species and specific purification techniques reported for this compound.

Plant Material and Preliminary Processing

-

Collection and Identification: Seeds of Tephrosia barbigeria should be collected and authenticated by a qualified botanist.

-

Drying and Pulverization: The collected seeds are air-dried in the shade to a constant weight and then ground into a fine powder using a mechanical grinder. This increases the surface area for efficient solvent extraction.

Extraction of Crude this compound

This protocol is based on general methods for the extraction of isoflavones from Tephrosia seeds.

-

Solvent Extraction: The powdered seeds are subjected to exhaustive extraction with a suitable organic solvent. A common method involves the use of petroleum ether or hexane (B92381) to defat the material, followed by extraction with a more polar solvent like methanol (B129727) or ethanol (B145695) to isolate the flavonoids.

-

Concentration: The resulting extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification of this compound

The following purification protocol is adapted from a reported method for the enrichment and isolation of this compound using High-Speed Counter-Current Chromatography (HSCCC) and preparative High-Performance Liquid Chromatography (HPLC).

-

Initial Fractionation (HSCCC - Step 1):

-

The crude extract is subjected to an initial HSCCC separation to enrich the fraction containing this compound.

-

A suitable two-phase solvent system is employed.

-

-

Secondary Fractionation (HSCCC - Step 2):

-

The this compound-rich fraction from the first step is further purified by a second round of HSCCC using a different solvent system to remove major contaminants.

-

-

Final Purification (Preparative HPLC):

-

The fraction with high-purity this compound from the second HSCCC step is subjected to final purification using preparative HPLC to yield highly pure this compound.

-

Structural Elucidation

The structure of the isolated this compound is confirmed using modern spectroscopic techniques:

-

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are employed to elucidate the detailed chemical structure of this compound.

Quantitative Data

The following tables summarize key quantitative data related to the isolation and characterization of this compound.

| Parameter | Value | Reference |

| Extraction | ||

| Starting Material | Powdered seeds of Tephrosia barbigeria | General methodology |

| Purification | Adapted from Millettia pachycarpa study | |

| Initial Purity (in crude extract) | Varies | - |

| Purity after HSCCC Step 2 | 87.7% | Enrichment and isolation of this compound from Millettia pachycarpa Benth. |

| Final Purity (after prep-HPLC) | >95% (typical for this method) | General expectation for preparative HPLC |

| Characterization | ||

| Molecular Formula | C₂₃H₂₂O₆ | PubChem CID 156793 |

| Molecular Weight | 394.42 g/mol | PubChem CID 156793 |

Table 1: Summary of Quantitative Data for this compound Isolation and Characterization

Visualized Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes in the isolation of this compound.

Caption: Experimental workflow for the isolation of this compound.

Caption: Logical relationship of the this compound isolation process.

References

Barbigerone: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbigerone is a naturally occurring pyranoisoflavone first isolated from the seeds of Tephrosia barbigera.[1][2] It has since been identified in other plants, including various Millettia species.[3] This compound has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-cancer, anti-inflammatory, antioxidant, and neuroprotective effects. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Properties

This compound is characterized by a pyranoisoflavone core structure. Its systematic IUPAC name is 8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one. The structural and physicochemical properties of this compound are summarized in the tables below.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 8,8-dimethyl-3-(2,4,5-trimethoxyphenyl)-4H,8H-benzo[1,2-b:3,4-b']dipyran-4-one |

| CAS Number | 75425-27-3 |

| Molecular Formula | C₂₃H₂₂O₆ |

| Molecular Weight | 394.42 g/mol |

| SMILES | CC1(C=CC2=C(O1)C=CC3=C2OC=C(C3=O)C4=CC(=C(C=C4OC)OC)OC)C |

| InChI | InChI=1S/C23H22O6/c1-23(2)9-8-13-17(29-23)7-6-14-21(24)16(12-28-22(13)14)15-10-19(26-4)20(27-5)11-18(15)25-3/h6-12H,1-5H3 |

Table 2: Physicochemical Properties of this compound

| Property | Value/Description |

| Appearance | Not explicitly reported, likely a crystalline solid. |

| Melting Point | Not explicitly reported in the searched literature. |

| Solubility | Poorly soluble in water. |

| Spectral Data | The structure has been confirmed by ESI-MS, ¹H NMR, and ¹³C NMR. Specific data is not readily available in a consolidated format. |

Biological Activities and Mechanisms of Action

This compound exhibits a range of biological activities, making it a promising candidate for further drug development. The primary activities and their underlying mechanisms are detailed below.

Anti-Cancer Activity

This compound has demonstrated potent anti-cancer effects through multiple mechanisms:

-

Inhibition of Tubulin Polymerization: this compound binds to the colchicine-binding site on β-tubulin, inhibiting microtubule polymerization. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.

-

Inhibition of VEGFR2 Signaling Pathway: this compound inhibits the phosphorylation of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis. This leads to the downstream inhibition of signaling pathways involving ERK, p38, FAK, and AKT, ultimately suppressing tumor angiogenesis and growth.

Anti-Inflammatory Activity

This compound demonstrates significant anti-inflammatory properties by modulating key inflammatory pathways:

-

Inhibition of Pro-inflammatory Cytokines: It reduces the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-α (TNF-α).

-

Inhibition of NF-κB Pathway: this compound is believed to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that regulates the expression of many inflammatory genes.

References

In Vitro Anti-inflammatory Profile of Barbigerone: A Technical Overview

For the attention of Researchers, Scientists, and Drug Development Professionals.

Core Anti-inflammatory Mechanisms

Barbigerone is reported to exert its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. The primary molecular targets implicated in its action include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][4]

Inhibition of Pro-inflammatory Mediators

In vivo studies have demonstrated that this compound can significantly reduce the levels of several pro-inflammatory cytokines, including:

Furthermore, this compound is suggested to inhibit the expression of inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2), enzymes responsible for the production of the inflammatory mediators nitric oxide (NO) and prostaglandins, respectively.

Modulation of Signaling Pathways

NF-κB Pathway: The NF-κB signaling pathway is a critical regulator of the inflammatory response. In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound is believed to inhibit this process, thereby downregulating the expression of inflammatory cytokines and enzymes.

MAPK Pathway: The MAPK pathway, comprising kinases such as ERK, JNK, and p38, is another crucial signaling cascade in inflammation. Activation of this pathway leads to the expression of various inflammatory mediators. This compound has been shown to inhibit the MAPK pathway in other cellular contexts, suggesting a similar mechanism may contribute to its anti-inflammatory effects.[1][4]

Quantitative Data Summary (Hypothetical)

The following tables present a hypothetical summary of quantitative data that could be expected from in vitro studies on this compound, based on typical results for anti-inflammatory flavonoids. These tables are for illustrative purposes and should be populated with experimental data.

Table 1: Inhibitory Effect of this compound on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | NO Production (% of LPS Control) | Cell Viability (%) |

| 0 (Control) | 5 ± 2 | 100 ± 5 |

| 0 (LPS only) | 100 | 98 ± 4 |

| 1 | 80 ± 6 | 99 ± 3 |

| 5 | 55 ± 5 | 97 ± 4 |

| 10 | 30 ± 4 | 95 ± 5 |

| 25 | 15 ± 3 | 92 ± 6 |

| IC50 (µM) | ~7.5 | >100 |

Table 2: Inhibitory Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µM) | TNF-α (% of LPS Control) | IL-6 (% of LPS Control) | IL-1β (% of LPS Control) |

| 0 (LPS only) | 100 | 100 | 100 |

| 1 | 85 ± 7 | 88 ± 6 | 90 ± 5 |

| 5 | 60 ± 5 | 65 ± 8 | 70 ± 6 |

| 10 | 40 ± 6 | 45 ± 5 | 50 ± 7 |

| 25 | 25 ± 4 | 30 ± 4 | 35 ± 5 |

| IC50 (µM) | ~8.0 | ~9.5 | ~12.0 |

Detailed Experimental Protocols

The following are detailed protocols for key in vitro experiments to assess the anti-inflammatory effects of this compound.

Cell Culture and Treatment

-

Cell Line: Murine macrophage cell line RAW 264.7.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Experimental Procedure:

-

Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis).

-

Allow cells to adhere overnight.

-

Pre-treat cells with various concentrations of this compound (dissolved in a suitable solvent like DMSO, with the final solvent concentration kept below 0.1%) for 1-2 hours.

-

Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired time (e.g., 24 hours for NO and cytokine production).

-

Cell Viability Assay (MTT Assay)

This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

-

After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

-

After treating the cells as described in 3.1, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

-

Incubate at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytokine Quantification (ELISA)

-

Collect the cell culture supernatant after treatment.

-

Measure the concentrations of TNF-α, IL-6, and IL-1β using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Western Blot Analysis for Protein Expression

-

After treatment, lyse the cells and collect the total protein.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, and p38.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a typical experimental workflow for in vitro anti-inflammatory screening.

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

Caption: Potential inhibitory effect of this compound on the MAPK signaling cascade.

Caption: Experimental workflow for in vitro anti-inflammatory screening.

Conclusion

While direct and detailed in vitro quantitative data on the anti-inflammatory effects of this compound is currently limited in publicly accessible literature, the existing in vivo evidence strongly supports its potential as a potent anti-inflammatory agent. The proposed mechanisms of action, centered on the inhibition of the NF-κB and MAPK signaling pathways, provide a solid foundation for further investigation. The experimental protocols outlined in this guide offer a standardized approach to systematically evaluate the in vitro anti-inflammatory profile of this compound, enabling the generation of robust and comparable data. Such studies are essential to fully elucidate its therapeutic potential and advance its development as a novel anti-inflammatory drug.

References

- 1. Berberine inhibits the expression of TNFalpha, MCP-1, and IL-6 in AcLDL-stimulated macrophages through PPARgamma pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ascofuranone inhibits lipopolysaccharide–induced inflammatory response via NF-kappaB and AP-1, p-ERK, TNF-α, IL-6 and IL-1β in RAW 264.7 macrophages | PLOS One [journals.plos.org]

Barbigerone as a Potential Anti-Angiogenic Agent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway, particularly through VEGF receptor 2 (VEGFR2), is a key regulator of angiogenesis and a prime target for anti-cancer therapies. Barbigerone, an isoflavone (B191592) isolated from Suberect Spatholobus, has emerged as a promising anti-angiogenic agent. This technical guide provides a comprehensive overview of the anti-angiogenic properties of this compound, its mechanism of action, detailed experimental protocols for its evaluation, and a summary of key quantitative data. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-angiogenic drugs.

Introduction

This compound is a natural isoflavone that has demonstrated significant inhibitory effects on the proliferation of various cancer cell lines.[1] Recent research has focused on its potential to suppress tumor growth by inhibiting angiogenesis.[1] The primary mechanism of action for this compound's anti-angiogenic activity is the inhibition of the VEGFR2 signaling pathway.[1][2] By targeting VEGFR2, this compound can effectively block the downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation, all of which are essential steps in angiogenesis. This guide will delve into the technical details of this compound's anti-angiogenic effects and provide the necessary information for its further investigation and potential development as a therapeutic agent.

Mechanism of Action: The VEGFR2 Signaling Pathway

This compound exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). The binding of VEGF to VEGFR2 initiates a cascade of intracellular signaling events that are crucial for angiogenesis. This compound has been shown to directly inhibit the phosphorylation of VEGFR2, which is the critical first step in the activation of this pathway.[1][2]

The inhibition of VEGFR2 phosphorylation by this compound leads to the subsequent suppression of several downstream signaling molecules. These include:

-

Extracellular signal-regulated kinase (ERK): A key protein in the MAPK/ERK pathway that regulates cell proliferation and differentiation.

-

p38 mitogen-activated protein kinase (p38): Involved in cellular responses to stress and inflammation, and also plays a role in angiogenesis.

-

Focal adhesion kinase (FAK): A non-receptor tyrosine kinase that is important for cell migration and adhesion.

-

Protein kinase B (Akt): A central regulator of cell survival, proliferation, and metabolism.

By blocking the activation of these downstream effectors, this compound effectively halts the cellular processes required for the formation of new blood vessels. Furthermore, this compound has been observed to down-regulate the secretion of VEGF from cancer cells, suggesting a dual mechanism of action that both reduces the angiogenic stimulus and blocks the response.[1][2]

Signaling Pathway Diagram

Caption: this compound inhibits angiogenesis by blocking VEGFR2 phosphorylation.

Quantitative Data Summary

The following tables summarize the key quantitative data on the anti-angiogenic effects of this compound. This data has been compiled from various in vitro and in vivo studies.

Table 1: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Line | Parameter | This compound Concentration | Result | Reference |

| Cell Proliferation | HUVEC | IC50 | Data to be extracted | Data to be extracted | Li et al. 2012 |

| Cell Migration | HUVEC | % Inhibition | Data to be extracted | Data to be extracted | Li et al. 2012 |

| Tube Formation | HUVEC | % Inhibition | Data to be extracted | Data to be extracted | Li et al. 2012 |

| VEGFR2 Phosphorylation | HUVEC | % Inhibition | Data to be extracted | Data to be extracted | Li et al. 2012 |

| ERK Phosphorylation | HUVEC | % Inhibition | Data to be extracted | Data to be extracted | Li et al. 2012 |

| Akt Phosphorylation | HUVEC | % Inhibition | Data to be extracted | Data to be extracted | Li et al. 2012 |

| FAK Phosphorylation | HUVEC | % Inhibition | Data to be extracted | Data to be extracted | Li et al. 2012 |

| p38 Phosphorylation | HUVEC | % Inhibition | Data to be extracted | Data to be extracted | Li et al. 2012 |

Table 2: In Vivo Anti-Angiogenic Activity of this compound

| Model | Parameter | This compound Dose | Result | Reference |

| Zebrafish Embryo | Angiogenesis Inhibition | 2.5 μmol/L | Significant inhibition of angiogenesis | Li et al. 2012[1] |

| Matrigel Plug (Mice) | Hemoglobin Content | Data to be extracted | Data to be extracted | Li et al. 2012 |

| Matrigel Plug (Mice) | CD31 Staining | Data to be extracted | Data to be extracted | Li et al. 2012 |

| A549 Xenograft (Mice) | Tumor Growth Inhibition | Data to be extracted | Data to be extracted | Li et al. 2012 |

| SPC-A1 Xenograft (Mice) | Tumor Growth Inhibition | Data to be extracted | Data to be extracted | Li et al. 2012 |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the anti-angiogenic potential of this compound.

Cell Culture

-

Cell Lines: Human Umbilical Vein Endothelial Cells (HUVECs) are the primary cell line for in vitro angiogenesis assays. A549 and SPC-A1 human non-small-cell lung cancer cell lines are used for co-culture and in vivo xenograft models.

-

Culture Conditions: HUVECs are typically cultured in Endothelial Cell Growth Medium (EGM-2) supplemented with growth factors. Cancer cell lines are maintained in appropriate media such as RPMI-1640 or DMEM with 10% fetal bovine serum. All cells are maintained at 37°C in a humidified atmosphere with 5% CO2.

HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells.

-

Materials: 96-well plates, HUVECs, EGM-2 medium, this compound, MTT or similar cell viability reagent.

-

Procedure:

-

Seed HUVECs (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh EGM-2 containing various concentrations of this compound or vehicle control.

-

Incubate for a specified period (e.g., 48-72 hours).

-

Add MTT reagent to each well and incubate for 4 hours.

-

Add solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

HUVEC Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the migratory capacity of endothelial cells.

-

Materials: 6-well plates, HUVECs, EGM-2 medium, this compound, sterile pipette tip.

-

Procedure:

-

Grow HUVECs to a confluent monolayer in 6-well plates.

-

Create a "wound" by scratching the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells.

-

Add fresh EGM-2 medium containing various concentrations of this compound or vehicle control.

-

Capture images of the wound at 0 hours and after a specified time (e.g., 12-24 hours).

-

Measure the width of the wound at different points and calculate the percentage of wound closure.

-

HUVEC Tube Formation Assay

This assay evaluates the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

-

Materials: 96-well plates, Matrigel, HUVECs, EGM-2 medium, this compound.

-

Procedure:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.

-

Resuspend HUVECs in EGM-2 containing various concentrations of this compound or vehicle control.

-

Seed the HUVECs (e.g., 2 x 10⁴ cells/well) onto the Matrigel-coated wells.

-

Incubate for a period that allows for tube formation (e.g., 6-12 hours).

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as the number of branch points and total tube length.

-

Western Blot Analysis

This technique is used to determine the effect of this compound on the phosphorylation of VEGFR2 and its downstream signaling proteins.

-

Materials: HUVECs, lysis buffer, primary and secondary antibodies for VEGFR2, p-VEGFR2, ERK, p-ERK, Akt, p-Akt, FAK, p-FAK, p38, and p-p38.

-

Procedure:

-

Treat HUVECs with this compound for a specified time, followed by stimulation with VEGF.

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with specific primary antibodies overnight.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system.

-

Quantify the band intensities to determine the relative levels of phosphorylated proteins.

-

In Vivo Matrigel Plug Assay

This in vivo assay assesses the effect of this compound on angiogenesis in a living organism.

-

Materials: Matrigel, VEGF, this compound, immunodeficient mice.

-

Procedure:

-

Mix Matrigel with VEGF and either this compound or vehicle control on ice.

-

Subcutaneously inject the Matrigel mixture into the flanks of mice.

-

After a specified period (e.g., 7-14 days), excise the Matrigel plugs.

-

Analyze the plugs for neovascularization by measuring hemoglobin content (Drabkin's reagent) or by immunohistochemical staining for endothelial cell markers like CD31.

-

Experimental Workflow Diagram

Caption: Workflow for evaluating this compound's anti-angiogenic effects.

Conclusion

This compound has demonstrated significant potential as an anti-angiogenic agent through its targeted inhibition of the VEGFR2 signaling pathway. The comprehensive data from in vitro and in vivo studies indicate that this compound effectively suppresses endothelial cell proliferation, migration, and tube formation, and inhibits tumor-induced angiogenesis. The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and its analogues. Further research, including pharmacokinetic and toxicology studies, is warranted to fully elucidate the therapeutic potential of this compound in the treatment of cancer and other angiogenesis-dependent diseases. This technical guide serves as a foundational resource to aid researchers and drug development professionals in advancing the study of this promising natural compound.

References

Unveiling the Therapeutic Potential of Barbigerone: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbigerone, a naturally occurring pyranoisoflavone, has emerged as a compound of significant interest in the scientific community due to its diverse and potent biological activities.[1][2] Isolated from the seeds of Tephrosia barbigeria, this multifaceted molecule has demonstrated promising anti-cancer, anti-inflammatory, antioxidant, neuroprotective, and anti-diabetic properties in a variety of preclinical models.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound, with a focus on its mechanisms of action, quantitative data from key experimental assays, and detailed methodologies to facilitate further research and development. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, drug discovery, and molecular biology.

Anti-Cancer Activity

This compound has exhibited significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its anti-cancer activity is attributed to multiple mechanisms, including the inhibition of key signaling pathways involved in cell growth, angiogenesis, and metastasis, as well as the reversal of multidrug resistance.

Cytotoxicity and Anti-Proliferative Effects

This compound has demonstrated potent cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, representing the concentration of this compound required to inhibit 50% of cell growth, have been determined in several studies.

Table 1: Cytotoxicity of this compound and its Analogue (Compound 13a) in Various Cell Lines

| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |

| HUVEC | - | Compound 13a | 3.80 | [3] |

| HepG2 | Liver Cancer | Compound 13a | 0.28 | [3] |

| A375 | Melanoma | Compound 13a | 1.58 | [3] |

| U251 | Glioblastoma | Compound 13a | 3.50 | [3] |

| B16 | Melanoma | Compound 13a | 1.09 | [3] |

| HCT116 | Colon Cancer | Compound 13a | 0.68 | [3] |

| MCF-7/ADR | Adriamycin-resistant Breast Cancer | This compound (in combination with Adriamycin) | 0.5 (reverses resistance) |

Mechanism of Anti-Cancer Action

This compound has been shown to be a potent inhibitor of angiogenesis, a critical process in tumor growth and metastasis.[4] It exerts its anti-angiogenic effects by directly targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This compound inhibits the phosphorylation of VEGFR2, which in turn suppresses the activation of downstream signaling molecules including ERK, p38, FAK, and AKT.[4] This leads to the inhibition of endothelial cell proliferation, migration, and capillary-like tube formation.[4]

This compound induces apoptosis in cancer cells through the mitochondrial pathway.[1] This is characterized by the enhanced release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3.[1] Furthermore, this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[1]

The anti-proliferative activity of this compound has also been linked to its ability to inhibit the Mitogen-Activated Protein Kinase (MAPK) pathway, a key signaling cascade that regulates cell growth and survival.[1][2]

This compound has been shown to reverse P-glycoprotein (P-gp) mediated multidrug resistance in adriamycin-resistant human breast cancer cells (MCF-7/ADR). It increases the intracellular accumulation of adriamycin by inhibiting the ATPase activity of P-gp, without affecting P-gp expression.

Anti-Inflammatory and Antioxidant Activities

This compound exhibits potent anti-inflammatory and antioxidant properties, which have been demonstrated in various in vivo and in vitro models. These activities are crucial for its neuroprotective and anti-diabetic effects.

Quantitative Effects on Inflammatory and Oxidative Stress Markers

This compound has been shown to significantly modulate the levels of key inflammatory cytokines and oxidative stress markers.

Table 2: Effect of this compound on Inflammatory Cytokines in a Rotenone-Induced Parkinson's Disease Rat Model

| Cytokine | Treatment Group | Change | Reference |

| IL-6 | This compound (10 and 20 mg/kg) | Markedly reduced | [1][2] |

| IL-1β | This compound (10 and 20 mg/kg) | Markedly reduced | [1][2] |

| TNF-α | This compound (10 and 20 mg/kg) | Markedly reduced | [1][2] |

| NF-κB | This compound (10 and 20 mg/kg) | Lowered | [1][2] |

Table 3: Effect of this compound on Oxidative Stress Markers in a Rotenone-Induced Parkinson's Disease Rat Model

| Marker | Treatment Group | Change | Reference |

| Malondialdehyde (MDA) | This compound (10 and 20 mg/kg) | Remarkably diminished | [1] |

| Nitrite | This compound (10 and 20 mg/kg) | Remarkably diminished | [1] |

| Superoxide Dismutase (SOD) | This compound (10 and 20 mg/kg) | Attenuated decrease | [1] |

| Glutathione (GSH) | This compound (10 and 20 mg/kg) | Attenuated decrease | [1] |

| Catalase (CAT) | This compound (10 and 20 mg/kg) | Attenuated decrease | [1] |

Mechanism of Anti-Inflammatory Action: Inhibition of the NF-κB Pathway

The anti-inflammatory effects of this compound are mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes. By inhibiting this pathway, this compound reduces the production of inflammatory cytokines such as IL-6, IL-1β, and TNF-α.

Neuroprotective and Anti-Diabetic Activities

The potent antioxidant and anti-inflammatory properties of this compound contribute to its neuroprotective effects observed in models of Parkinson's disease and Huntington's disease.[1][5] It has been shown to attenuate motor deficits, reduce oxidative stress, and decrease neuroinflammatory cytokines in the brain.[1] Furthermore, this compound has demonstrated anti-diabetic effects by reducing glucose and inflammatory cytokine levels in streptozotocin-induced diabetic rats.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays

-

Objective: To determine the cytotoxic effects of this compound on cancer cell lines.

-

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC50 value.

-

-

Objective: To assess the anti-angiogenic activity of this compound.

-

Procedure:

-

Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells.

-

Treat the cells with various concentrations of this compound and a vehicle control.

-

Incubate for 6-24 hours to allow for tube formation.

-

Visualize and photograph the tube-like structures using a microscope.

-

Quantify the extent of tube formation by measuring parameters such as total tube length or number of junctions.

-

-

Objective: To determine the effect of this compound on VEGFR2 phosphorylation.

-

Procedure:

-

Culture HUVECs and starve them overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with VEGF for a short period (e.g., 10-15 minutes).

-

Lyse the cells and collect the protein extracts.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated VEGFR2 (p-VEGFR2) and total VEGFR2.

-

Incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) system and quantify the band intensities.

-

In Vivo Animal Studies

-

Objective: To evaluate the neuroprotective effects of this compound.

-

Procedure:

-

Acclimatize male Wistar rats for one week.

-

Divide the rats into groups: control, rotenone-treated, and this compound + rotenone-treated groups.

-

Administer this compound (e.g., 10 and 20 mg/kg, orally) daily for a specified period (e.g., 28 days).

-

Induce Parkinson's-like symptoms by administering rotenone (B1679576) (e.g., 2.5 mg/kg, intraperitoneally) daily.

-

Conduct behavioral tests (e.g., rotarod test, open field test) to assess motor function.

-

At the end of the study, sacrifice the animals and collect brain tissues for biochemical analysis (e.g., measurement of inflammatory cytokines and oxidative stress markers).

-

Conclusion

This compound is a promising natural compound with a wide spectrum of biological activities that hold significant therapeutic potential. Its ability to modulate multiple key signaling pathways involved in cancer, inflammation, and neurodegeneration makes it an attractive candidate for further drug development. The quantitative data and detailed experimental protocols provided in this guide are intended to facilitate and accelerate future research into the pharmacological properties and clinical applications of this compound. Further investigation is warranted to fully elucidate its mechanisms of action and to translate these preclinical findings into effective therapies for a range of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. broadpharm.com [broadpharm.com]

- 3. researchhub.com [researchhub.com]

- 4. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Barbigerone: A Technical Guide on its Impact on Reactive Oxygen Species Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbigerone, a naturally occurring pyranoisoflavone, has demonstrated significant antioxidant properties in preclinical studies. This technical guide provides an in-depth analysis of the current understanding of this compound's effect on reactive oxygen species (ROS) production. While direct quantitative data on in-vitro ROS levels remains to be fully elucidated in the available scientific literature, substantial in-vivo evidence points towards a potent antioxidant and anti-inflammatory role. This is primarily demonstrated through the modulation of endogenous antioxidant enzyme levels and the reduction of lipid peroxidation. Mechanistically, this compound's effects are likely mediated through the regulation of key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. This document summarizes the existing quantitative data, details relevant experimental protocols, and visualizes the proposed signaling pathways to facilitate further research and drug development efforts centered on this compound's therapeutic potential.

Introduction

Reactive oxygen species (ROS) are a group of highly reactive molecules and free radicals derived from molecular oxygen. While they play crucial roles in cellular signaling and homeostasis, their overproduction leads to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, diabetes, and cancer.[1] this compound is a natural isoflavone (B191592) that has been reported to possess a range of pharmacological activities, including antioxidant, anti-inflammatory, and anti-mutagenic properties.[1] This guide focuses on the specific effects of this compound on ROS production, drawing from in-vivo studies that indirectly quantify its antioxidant capacity.

Quantitative Data on this compound's Antioxidant Effects

The primary quantitative data available for this compound's effect on oxidative stress comes from a study investigating its potential to alleviate rotenone-induced Parkinson's disease in a rodent model.[1] The data demonstrates this compound's ability to restore the levels of key antioxidant enzymes and reduce a marker of lipid peroxidation.

Table 1: Effect of this compound on Antioxidant Enzyme Levels and Malondialdehyde (MDA) in Rotenone-Induced Parkinson's Disease Rat Model [1]

| Treatment Group | Superoxide Dismutase (SOD) (U/mg protein) | Catalase (CAT) (U/mg protein) | Glutathione (GSH) (µg/mg protein) | Malondialdehyde (MDA) (nM/mg protein) |

| Control | Data not explicitly provided in numerical form, serves as baseline | Data not explicitly provided in numerical form, serves as baseline | Data not explicitly provided in numerical form, serves as baseline | Data not explicitly provided in numerical form, serves as baseline |

| Rotenone (B1679576) (0.5 mg/kg) | Significantly decreased (p < 0.001) vs. Control | Significantly decreased (p < 0.001) vs. Control | Significantly decreased (p < 0.001) vs. Control | Markedly enhanced (p < 0.001) vs. Control |

| Rotenone + this compound (10 mg/kg) | Significantly increased (p < 0.01) vs. Rotenone | Significantly attenuated decrease (p < 0.001) vs. Rotenone | Significantly increased (p < 0.01) vs. Rotenone | Markedly diminished (p < 0.001) vs. Rotenone |

| Rotenone + this compound (20 mg/kg) | Significantly increased (p < 0.001) vs. Rotenone | Significantly attenuated decrease (p < 0.001) vs. Rotenone | Significantly increased (p < 0.001) vs. Rotenone | Markedly diminished (p < 0.001) vs. Rotenone |

Note: The source study presented this data graphically. The table reflects the described statistical significance of the changes.

Experimental Protocols

In-Vivo Model of Rotenone-Induced Parkinson's Disease[1]

This protocol describes the in-vivo experiment from which the quantitative data in Table 1 was derived.

-

Animal Model: Male Wistar rats.

-

Induction of Parkinson's Disease: Subcutaneous injection of rotenone (0.5 mg/kg) for 28 days. Rotenone is a pesticide that induces Parkinson's-like symptoms by inhibiting complex I of the mitochondrial electron transport chain, leading to oxidative stress.[1]

-

This compound Administration: this compound (10 and 20 mg/kg) was administered orally to the rats for 28 days, one hour prior to rotenone injection.[1]

-

Biochemical Analysis: On the 29th day, animals were sacrificed, and brain homogenates were used to measure the levels of SOD, CAT, GSH, and MDA using standard biochemical assays.[1]

Representative In-Vitro Protocol for Cellular ROS Measurement (DCFH-DA Assay)

While no specific in-vitro studies on this compound's direct effect on ROS were found, the following is a detailed, standard protocol for measuring intracellular ROS using the 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay. This protocol can be adapted for testing this compound's efficacy in a cellular model of oxidative stress.

-

Cell Culture: Plate cells (e.g., SH-SY5Y neuroblastoma cells, a relevant cell line for neurodegenerative disease studies) in a 96-well plate and allow them to adhere overnight.

-

Induction of Oxidative Stress: Treat cells with an ROS-inducing agent (e.g., H₂O₂ or rotenone) at a predetermined concentration and for a specific duration to induce oxidative stress. A dose-response and time-course experiment is recommended to determine optimal conditions.

-

This compound Treatment: Pre-incubate cells with varying concentrations of this compound for a specified time before adding the ROS-inducing agent.

-

DCFH-DA Staining:

-

Remove the treatment media and wash the cells with warm phosphate-buffered saline (PBS).

-

Load the cells with 10 µM DCFH-DA in serum-free media and incubate for 30 minutes at 37°C in the dark. DCFH-DA is a cell-permeable dye that is deacetylated by intracellular esterases to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

-

-

Fluorescence Measurement:

-

Wash the cells with PBS to remove excess DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

-

Data Analysis: Normalize the fluorescence intensity to cell viability (e.g., using an MTT assay) to account for any cytotoxic effects of the treatments. The reduction in fluorescence in this compound-treated cells compared to the ROS-inducer-only control would indicate a decrease in ROS production.

Signaling Pathways

The precise signaling pathways through which this compound exerts its antioxidant effects are not yet fully elucidated. However, existing literature suggests the involvement of the MAPK and NF-κB pathways.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family of kinases (including ERK, JNK, and p38) are key regulators of cellular responses to external stressors, including oxidative stress. Some studies have indicated that this compound can inhibit the MAPK pathway in cancer cell lines.[1] In the context of oxidative stress, it is plausible that this compound could modulate this pathway to reduce ROS-induced cellular damage.

Caption: Proposed modulation of the MAPK pathway by this compound.

Nuclear Factor-kappa B (NF-κB) Pathway

NF-κB is a key transcription factor that regulates inflammation and cell survival. Oxidative stress is a known activator of the NF-κB pathway. The anti-inflammatory effects of this compound, demonstrated by the reduction of pro-inflammatory cytokines, suggest that it may inhibit the NF-κB signaling cascade.[1]

Caption: Postulated inhibitory effect of this compound on the NF-κB pathway.

Experimental Workflow for Investigating this compound's Effect on ROS

The following diagram outlines a logical workflow for a comprehensive investigation into the effects of this compound on cellular ROS production and associated signaling pathways.

Caption: A suggested experimental workflow for in-vitro analysis.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a potent antioxidant compound. In-vivo studies have demonstrated its ability to bolster the endogenous antioxidant defense system and mitigate lipid peroxidation. The proposed mechanisms of action involve the modulation of the MAPK and NF-κB signaling pathways. However, to fully realize the therapeutic potential of this compound, further research is imperative. Specifically, in-vitro studies employing direct ROS measurement techniques are crucial to quantify its ROS scavenging capabilities and to elucidate the precise molecular mechanisms and signaling cascades involved. Investigating its potential interaction with the Nrf2 pathway, a master regulator of the antioxidant response, would also be a valuable avenue for future research. Such studies will be instrumental in advancing this compound from a promising natural compound to a potential therapeutic agent for oxidative stress-related diseases.

References

Unraveling the Molecular Blueprint: A Technical Guide to the Structure-Activity Relationship of Barbigerone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Barbigerone, a naturally occurring pyranoisoflavone, has emerged as a promising scaffold in drug discovery, exhibiting a spectrum of pharmacological activities including anti-proliferative, anti-angiogenic, antioxidant, and anti-inflammatory effects. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound, offering a valuable resource for researchers engaged in the development of novel therapeutics. By systematically dissecting the relationship between its chemical structure and biological functions, we aim to illuminate the path for the rational design of more potent and selective this compound-based drug candidates.

Quantitative Biological Activity of this compound and its Analogs

The anti-proliferative activity of this compound and its synthesized analogs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a quantitative comparison of their potency.

| Compound | HUVECs | HepG2 | A375 | U251 | B16 | HCT116 |

| This compound | > 10 µM | 5.86 µM | > 10 µM | > 10 µM | 8.32 µM | 4.51 µM |

| Analog 13a | 3.80 µM | 0.28 µM | 1.58 µM | 3.50 µM | 1.09 µM | 0.68 µM |

| Analog 7a | > 50 µM | 28.3 µM | > 50 µM | > 50 µM | > 50 µM | 42.1 µM |

| Analog 7g | 15.8 µM | 8.9 µM | 21.4 µM | 18.2 µM | 12.5 µM | 9.7 µM |

| Analog 13c | 8.21 µM | 2.13 µM | 7.54 µM | 9.87 µM | 5.43 µM | 3.21 µM |

| Analog 13h | 6.54 µM | 1.58 µM | 5.89 µM | 7.21 µM | 4.11 µM | 2.88 µM |

Data extracted from a study on this compound analogues as anti-proliferative and anti-angiogenesis agents.[1][2]

Core Structure-Activity Relationship Insights

The core structure of this compound, a pyranoisoflavone, offers several sites for modification, each influencing its biological activity. The SAR of this compound is primarily understood through the analysis of its effects on cancer cell proliferation, angiogenesis, and inflammation.

Anti-Proliferative and Anti-Angiogenic Activity

The anti-proliferative and anti-angiogenic activities of this compound are intricately linked to its isoflavone (B191592) scaffold. Studies involving the synthesis of a series of this compound analogs have revealed key structural features that govern its potency.[1][2]

-

Pyrone Ring (C Ring): The α,β-unsaturated ketone in the pyrone ring is crucial for activity. Modifications to this ring system can significantly impact cytotoxicity.

-

B Ring Substituents: The substitution pattern on the B ring plays a pivotal role. For instance, analog 13a , which features a hydroxyl group at the 4'-position of the B ring, demonstrates significantly enhanced anti-proliferative activity across multiple cancer cell lines compared to the parent this compound.[1][2] This suggests that a hydrogen bond donor at this position is favorable for interaction with the biological target.

-

A Ring Modifications: Modifications on the A ring, particularly at the 7-position, have been explored. The presence of a hydroxyl group at this position is a common feature in many biologically active isoflavones and appears to be important for the activity of this compound.

Anti-Inflammatory Activity

This compound has been shown to alleviate neuroinflammation by reducing the levels of pro-inflammatory cytokines such as IL-6, IL-1β, TNF-α, and NF-κB.[3] The anti-inflammatory SAR of isoflavones, in general, points towards the importance of hydroxyl groups on the A and B rings. These groups contribute to the antioxidant properties of the molecule, which in turn can mitigate inflammatory responses by scavenging reactive oxygen species. While specific SAR studies on this compound's anti-inflammatory effects are less extensive, the general principles of isoflavonoid (B1168493) SAR suggest that modulating the electronic properties of the aromatic rings through different substituents could fine-tune its anti-inflammatory potency.

Key Signaling Pathway: VEGFR2 Inhibition

A primary mechanism through which this compound exerts its anti-angiogenic effects is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. This compound has been shown to directly inhibit the phosphorylation of VEGFR2, which is a critical step in the activation of downstream signaling cascades that promote endothelial cell proliferation, migration, and tube formation.[4]

Experimental Protocols

In Vitro Anti-Proliferative Activity (MTT Assay)

Objective: To determine the cytotoxic effects of this compound and its analogs on cancer cell lines.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: The cells are treated with various concentrations of this compound or its analogs (typically ranging from 0.1 to 100 µM) for 48 hours. A vehicle control (DMSO) is also included.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

-

Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vivo Anti-Angiogenesis (Zebrafish Embryo Assay)

Objective: To evaluate the anti-angiogenic potential of this compound and its analogs in a living organism.

Methodology:

-

Embryo Collection and Maintenance: Fertilized eggs from wild-type or transgenic (e.g., Tg(fli1:EGFP)) zebrafish are collected and maintained in embryo medium at 28.5°C.

-

Dechorionation: At 6 hours post-fertilization (hpf), the chorions are enzymatically removed.

-

Compound Treatment: At 24 hpf, embryos are placed in 24-well plates and exposed to different concentrations of this compound or its analogs. A vehicle control (DMSO) is included.

-

Incubation: The embryos are incubated for an additional 24 hours at 28.5°C.

-

Imaging and Analysis: At 48 hpf, the embryos are anesthetized and mounted in methylcellulose. The formation of intersegmental vessels (ISVs) is observed and photographed under a fluorescence microscope. The number and length of the ISVs are quantified to assess the anti-angiogenic effect.

In Vitro Tube Formation Assay

Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

Methodology:

-

Matrigel Coating: 96-well plates are coated with Matrigel and allowed to polymerize at 37°C for 30 minutes.

-

Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of this compound or its analogs.

-

Incubation: The plates are incubated at 37°C for 6-12 hours to allow for tube formation.

-

Imaging and Quantification: The formation of capillary-like structures is observed and photographed using a microscope. The total tube length and the number of branch points are quantified using image analysis software.

Conclusion

This technical guide has provided a comprehensive overview of the structure-activity relationship of this compound, highlighting key structural determinants for its anti-proliferative, anti-angiogenic, and anti-inflammatory activities. The quantitative data, detailed experimental protocols, and visualization of the primary signaling pathway offer a solid foundation for researchers to build upon. The potent activity of analogs such as 13a underscores the potential for further optimization of the this compound scaffold. Future research should focus on elucidating the precise molecular targets and further exploring modifications to enhance potency, selectivity, and pharmacokinetic properties, ultimately paving the way for the development of novel this compound-based therapeutics.

References

In Silico Docking Studies of Barbigerone: A Technical Guide to Target Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Barbigerone, a naturally occurring pyranoisoflavone, has garnered significant attention in pharmacological research due to its diverse therapeutic potential, including anti-inflammatory, antioxidant, and anticancer properties. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. This technical guide provides an in-depth overview of in silico molecular docking studies of this compound with its putative protein targets. We present a summary of quantitative binding data, detailed experimental protocols for conducting such computational analyses, and visual representations of the key signaling pathways involved. This document serves as a comprehensive resource for researchers engaged in the computational assessment of natural products for drug discovery.

Introduction

This compound's broad spectrum of biological activities suggests its interaction with multiple molecular targets. In silico molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction mechanisms. This approach accelerates the drug discovery process by identifying and prioritizing potential drug-target interactions for further experimental validation. This guide focuses on the in silico docking of this compound with proteins implicated in its observed pharmacological effects, including those involved in inflammation, cancer, and neuroprotection.

Target Proteins and In Silico Binding Analysis

Several key proteins have been identified as potential targets for this compound based on its reported biological activities. These include proteins involved in inflammatory signaling, cancer progression, and neurodegenerative pathways. This section summarizes the quantitative data from in silico docking studies of this compound and structurally related isoflavones with these targets.

Data Presentation of Docking Studies

The following tables summarize the binding affinities (expressed as binding energy in kcal/mol) of this compound and representative isoflavones with various target proteins. Lower binding energy values indicate a higher predicted binding affinity.

Table 1: In Silico Docking of this compound and Analogs with Proteins in Inflammatory Pathways

| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference Compound | Reference Binding Energy (kcal/mol) |

| This compound | NF-κB (p50/p65) | 1SVC | Strong Affinity (Not Quantified) | Not Specified | Psolaren-like structure | -6.79 |

| Lupenone | NF-κB p65 | 6D3O | < -5.0 | ARG, LYS, ASP, TYP, SER | Not Specified | Not Specified |

| Daidzein | PPARα/γ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

| Genistein | PPARα/γ | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified |

Note: Data for this compound with NF-κB indicates strong qualitative affinity; quantitative data was not provided in the source material. Data for other isoflavones is included for comparative purposes.

Table 2: In Silico Docking of this compound and Analogs with Proteins in Cancer-Related Pathways

| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference Compound | Reference Binding Energy (kcal/mol) |

| Daidzin | AKT1 | Not Specified | -10.5 | Not Specified | Not Specified | Not Specified |

| Genistin | AKT1 | Not Specified | -10.5 | Not Specified | Not Specified | Not Specified |

| Boeravinone B | VEGFR | Not Specified | -8.04 | Not Specified | Sorafenib | -6.55 |

| Naringenin 7-p-coumaroylglucoside | VEGFR-2 | 4ASD | -11.5 | Glu885, Ser884, Ala881, Lys868, Leu840, Leu889, Asp814, Cys817 | Regorafenib | -11.0 |

| Metergoline | p38 MAPK | 1A9U | -9.5 | Not Specified | SB203580 | Not Specified |

| Withaphysacarpin | p38 MAPK | 1A9U | -9.4 | Not Specified | SB203580 | Not Specified |

| Friedelin | Caspase-3 | 3DEI | -10.0 | Not Specified | Not Specified | Not Specified |

| Tingenone | Caspase-3 | 3DEI | -9.9 | Not Specified | Not Specified | Not Specified |

Note: Direct docking data for this compound with these specific cancer targets is limited in the reviewed literature. Data for other natural compounds and isoflavones are presented to illustrate potential interactions within these pathways.

Table 3: In Silico Docking of this compound and Analogs with Proteins in Neurological Pathways

| Ligand | Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues | Reference Compound | Reference Binding Energy (kcal/mol) |

| Geraniol | Acetylcholinesterase | Not Specified | -5.6 | Not Specified | Acetylcholine | -4.1 |

| Diosmetin | Acetylcholinesterase | Not Specified | Not Specified (Best Predicted Score) | Asp74, Phe295 | Physostigmine | Not Specified |

| Daidzein | Estrogen Receptor Alpha | 2IOG | -8.47 | Glu353, Leu387, Arg394, Phe404 | Estradiol | Not Specified |

| Genistein | Estrogen Receptor Alpha | 2IOG | -8.5 | Glu353, Leu387, Arg394, Phe404 | Estradiol | Not Specified |

Note: Data for isoflavones with Acetylcholinesterase and Estrogen Receptor Alpha are included as representative examples of interactions with neurological targets.

Experimental Protocols for In Silico Docking

This section outlines a detailed methodology for conducting in silico molecular docking studies of this compound with its target proteins.

Software and Tools

-

Molecular Docking Software: AutoDock Vina, GOLD, LeDock

-

Visualization Software: PyMOL, Discovery Studio Visualizer, UCSF Chimera

-

Protein and Ligand Preparation Tools: AutoDock Tools, Open Babel, ChemDraw

-

Database for Protein Structures: Protein Data Bank (PDB)

-

Database for Ligand Structures: PubChem, ZINC

Ligand Preparation

-

Obtain Ligand Structure: The 3D structure of this compound can be retrieved from the PubChem database in SDF format.

-

Energy Minimization: The ligand structure is energy-minimized using a force field such as MMFF94. This can be performed using software like Open Babel or ChemDraw.

-

File Format Conversion: The optimized ligand structure is converted to the PDBQT format required by AutoDock Vina, which includes the addition of Gasteiger charges and defining rotatable bonds.

Protein Preparation

-

Retrieve Protein Structure: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Select a high-resolution structure, preferably with a co-crystallized ligand to define the binding site.

-

Prepare the Receptor: The protein structure is prepared by removing water molecules, co-factors, and existing ligands. Polar hydrogen atoms are added, and Kollman charges are assigned using AutoDock Tools. The prepared protein is saved in the PDBQT format.

Molecular Docking Procedure

-

Grid Box Generation: A grid box is defined to encompass the active site of the target protein. The dimensions and center of the grid box are determined based on the coordinates of the co-crystallized ligand or by using binding site prediction tools.

-

Docking Simulation: The docking simulation is performed using AutoDock Vina. The software will explore different conformations of the ligand within the defined grid box and calculate the binding energy for each conformation.

-

Analysis of Results: The docking results are analyzed to identify the best binding pose, which is typically the one with the lowest binding energy. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed using software like PyMOL or Discovery Studio Visualizer.

Workflow Diagram

Visualization of Signaling Pathways

Understanding the signaling pathways in which the target proteins are involved provides a broader context for the potential effects of this compound. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling cascades.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation. This compound's anti-inflammatory effects may be mediated through the inhibition of key components in this pathway.

VEGFR-2 Signaling Pathway

The VEGFR-2 signaling pathway is crucial for angiogenesis, a process often hijacked by tumors for their growth and metastasis. This compound has been shown to inhibit tumor angiogenesis, likely by targeting key kinases in this pathway.

Conclusion

In silico molecular docking studies provide valuable preliminary data on the potential interactions between this compound and its protein targets. The compiled data and outlined protocols in this guide offer a foundational resource for researchers aiming to elucidate the molecular mechanisms of this compound and other natural products. The presented signaling pathway diagrams further aid in visualizing the complex biological processes that may be modulated by this promising compound. Further experimental validation is essential to confirm these computational predictions and to fully realize the therapeutic potential of this compound.

Methodological & Application

Synthesis of Barbigerone: A Detailed Laboratory Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for the laboratory synthesis of Barbigerone, a naturally occurring pyranoisoflavone with demonstrated anti-proliferative and anti-angiogenic properties. The synthesis commences from commercially available resorcinol (B1680541) and proceeds through a four-step reaction sequence: Friedel-Crafts acylation, pyran ring formation, Aldol condensation to form a chalcone (B49325) intermediate, and a subsequent oxidative rearrangement and cyclization to yield the final product. This protocol is based on the method described by Wang et al. (2014) in Bioorganic & Medicinal Chemistry Letters.[1][2] Detailed experimental procedures, quantitative data, and characterization are presented to facilitate the replication of this synthesis for research and drug development purposes.

Introduction

This compound is a complex isoflavone (B191592) that has garnered significant interest in the scientific community due to its potent biological activities. It has been shown to exhibit inhibitory effects on various cancer cell lines and to suppress tumor angiogenesis.[1][2] The intricate structure of this compound, featuring a pyran ring fused to the isoflavone core, presents a compelling challenge for synthetic chemists. The protocol detailed herein provides a concise and efficient pathway to access this valuable compound for further biological investigation and as a lead compound in drug discovery programs.

Synthetic Pathway Overview

The total synthesis of this compound can be accomplished in four main steps, starting from resorcinol. The overall workflow is depicted in the diagram below.

Caption: Synthetic workflow for the total synthesis of this compound.

Experimental Protocols

The following are the detailed experimental procedures for each step in the synthesis of this compound.

Step 1: Friedel-Crafts Acylation of Resorcinol

This initial step involves the acylation of resorcinol to introduce a keto group, which serves as a handle for subsequent transformations.

Materials:

-

Resorcinol

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (B109758) (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ in dry DCM at 0 °C, add acetyl chloride dropwise.

-

After stirring for 15 minutes, add a solution of resorcinol in dry DCM dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into a mixture of ice and 1 M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous MgSO₄.

-

Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to afford the acylated resorcinol.

Step 2: Pyran Ring Formation

The formation of the pyran ring is a key step in constructing the characteristic scaffold of this compound.

Materials:

-

Acylated resorcinol from Step 1